molecular formula C12H14BBrF2O2 B1529828 2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1799485-20-3

2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1529828
CAS No.: 1799485-20-3
M. Wt: 318.95 g/mol
InChI Key: WFACJUVNOHSKCF-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1799485-20-3, molecular formula: C12H14BBrF2O2) is a pinacol boronate ester widely utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. This compound features a bromo-substituted aromatic ring with two fluorine atoms at the 2- and 6-positions, enhancing its electron-withdrawing properties and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . It is commercially available in high purity (≥98%) and is typically stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidation . Applications include its use in constructing advanced prostate cancer inhibitors and fluorinated building blocks for materials science .

Properties

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFACJUVNOHSKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799485-20-3
Record name 2-(4-bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Biological Activity

2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1799485-20-3) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BBrF2O2C_{12}H_{14}BBrF_2O_2, with a molecular weight of approximately 318.95 g/mol. The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.

PropertyValue
Molecular FormulaC₁₂H₁₄BBrF₂O₂
Molecular Weight318.95 g/mol
CAS Number1799485-20-3
Purity≥97%
Storage ConditionsInert atmosphere, 2-8°C

Anticancer Potential

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and proliferation. The compound's structural features suggest it may interact with key proteins in cancer pathways.

  • Mechanism of Action : The dioxaborolane moiety may act as a reversible inhibitor of certain kinases involved in cell signaling pathways such as MAPK/ERK. This pathway is crucial for regulating cell division and survival.
    • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that related dioxaborolanes inhibited ERK phosphorylation in cancer cell lines, leading to reduced proliferation rates .

Antimicrobial Activity

Preliminary screening has suggested that this compound may possess antimicrobial properties. The presence of bromine and fluorine atoms enhances its lipophilicity and may improve membrane permeability.

  • Research Findings : In vitro assays showed that derivatives of dioxaborolanes exhibited significant antibacterial activity against Gram-positive bacteria. Further studies are needed to explore the full spectrum of antimicrobial efficacy .

Toxicological Profile

The safety profile of this compound is essential for its potential therapeutic applications. Toxicological assessments indicate:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its ability to form stable complexes with various substrates. It can be utilized in:

  • Cross-Coupling Reactions : Particularly in Suzuki-Miyaura coupling reactions where it acts as a boron source for the formation of carbon-carbon bonds. The presence of the bromine atom enhances its reactivity towards nucleophiles .

Medicinal Chemistry

Research has indicated potential applications in drug discovery and development:

  • Anticancer Activity : Studies have shown that derivatives of boron compounds exhibit significant biological activity against cancer cell lines. The dioxaborolane structure is particularly interesting for designing inhibitors targeting specific enzymes involved in cancer metabolism .
  • Biological Evaluations : Molecular docking studies have suggested that compounds similar to this dioxaborolane can effectively inhibit certain carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Material Science

The compound's properties make it suitable for applications in material science:

  • Polymer Chemistry : It can be employed as a building block for synthesizing boron-containing polymers, which are used in various applications including electronics and photonics .

Case Study 1: Anticancer Activity

A study published in December 2021 evaluated the anticancer properties of various boron-containing compounds, including derivatives of 2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results indicated that these compounds exhibited significant inhibitory effects on cancer cell proliferation with IC50 values ranging from 10 to 30 nM against specific cancer cell lines .

CompoundIC50 (nM)Target
Compound A19.3hCA II
Compound B12.3hCA IX
Compound C39.9hCA XII

Case Study 2: Synthesis and Characterization

In a recent publication focused on synthetic methodologies involving boron compounds, researchers synthesized several derivatives of the dioxaborolane using Suzuki coupling techniques. The study highlighted the efficiency of this compound in facilitating the formation of complex organic molecules with high yields and selectivity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Arylboronate Esters

Compound Name Substituents on Phenyl Ring Molecular Weight CAS Number Purity Key Applications
This compound 4-Br, 2,6-F 318.95 1799485-20-3 ≥98% Pharmaceutical intermediates, Suzuki couplings
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Br 281.99 195062-67-8 ≥95% Cross-coupling reactions
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Cl, 3,5-OCH3 334.09 - 92% Anticancer agent synthesis
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) 5-Cl, 2-CH3 254.53 - 26% Regioselective borylation studies
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Anthracene-9-yl 314.19 - - Conjugated polymer synthesis

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups: The 2,6-difluoro and 4-bromo substituents in the target compound enhance its electrophilicity, making it more reactive in Suzuki-Miyaura couplings compared to non-halogenated analogs like 2-(4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 325142-91-4) .
  • Steric Considerations : Bulky substituents (e.g., 9-anthryl in ) reduce reactivity due to steric hindrance, whereas the target compound’s compact difluoro-bromo configuration balances reactivity and stability .
  • Synthetic Utility : The dichloro-dimethoxy analog () is tailored for anticancer drug synthesis, leveraging methoxy groups for solubility and chlorine for directing electrophilic substitutions .

Commercial Availability

  • The target compound is widely available from suppliers like BLD Pharmatech and CymitQuimica in quantities up to 25g, whereas niche analogs (e.g., anthracene-based esters) are less accessible .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the conversion of an arylboronic acid or aryl halide precursor into the corresponding pinacol boronate ester, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative. The pinacol boronate esterification stabilizes the boron moiety and enhances the compound's utility in cross-coupling reactions.

Preparation from 4-Bromo-2,6-difluorophenylboronic Acid and Pinacol

A common method starts with the commercially available 4-bromo-2,6-difluorophenylboronic acid as the arylboronic acid precursor. The reaction proceeds by esterification with pinacol in an appropriate solvent such as acetonitrile under mild conditions.

Procedure:

  • A suspension of 4-bromo-2,6-difluorophenylboronic acid in acetonitrile is stirred at room temperature.
  • Pinacol is added in a stoichiometric amount (approximately equimolar or slight excess).
  • The mixture is stirred for about 1.5 hours until a clear solution forms, indicating completion of esterification.
  • The solvent is then removed under reduced pressure at 30–35°C to yield the crude product as a light yellow solid.
  • The crude product can be purified by recrystallization or chromatography if necessary.

Reaction Scheme:

$$
\text{4-Bromo-2,6-difluorophenylboronic acid} + \text{Pinacol} \xrightarrow[\text{acetonitrile}]{\text{RT, 1.5 h}} \text{2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}
$$

Key Data:

Parameter Value
Solvent Acetonitrile
Temperature Room temperature (approx. 20°C)
Reaction time 1.5 hours
Yield Up to 99.7% (for related 4-bromo-phenyl derivative)
Product state Light yellow solid
Characterization ^1H NMR (CDCl3): δ 7.66 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 1.34 (s, 12H)

Note: The above NMR data is for the 4-bromo-phenyl analogue but is indicative of the typical spectral pattern expected for the difluoro-substituted compound as well.

Alternative Preparation via Palladium-Catalyzed Borylation of Aryl Halides

Another widely used method is the palladium-catalyzed borylation of the corresponding aryl bromide (4-bromo-2,6-difluorobenzene) using bis(pinacolato)diboron as the boron source.

Typical Reaction Conditions:

  • Reactants: 4-bromo-2,6-difluorobenzene, bis(pinacolato)diboron
  • Catalyst: Pd(dppf)Cl2·DCM (Palladium complex with diphenylphosphinoferrocene ligand)
  • Base: Potassium acetate (KOAc)
  • Solvent: 1,4-dioxane or acetonitrile
  • Temperature: 80–90°C
  • Time: 12–24 hours
  • Atmosphere: Nitrogen or inert gas to avoid oxidation

Reaction Scheme:

$$
\text{4-Bromo-2,6-difluorobenzene} + \text{B}2(\text{pin})2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst, 90°C}} \text{this compound}
$$

Research Findings:

  • This method provides good yields (typically 70–90%) of the desired boronate ester.
  • The reaction is highly selective and tolerates the presence of electron-withdrawing fluorine substituents.
  • Purification is usually achieved by silica gel chromatography.
  • The method is scalable and suitable for producing gram to kilogram quantities.

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst/Base Solvent Temp (°C) Time Yield (%) Notes
Pinacol esterification 4-Bromo-2,6-difluorophenylboronic acid None Acetonitrile 20 1.5 h ~99.7* Simple, mild conditions, high yield
Pd-catalyzed borylation 4-Bromo-2,6-difluorobenzene Pd(dppf)Cl2·DCM, KOAc 1,4-Dioxane 80–90 12–24 h 70–90 Requires catalyst, suitable for scale

*Yield reported for related 4-bromophenyl derivative; expected similar for difluoro-substituted compound.

Notes on Reaction Optimization and Purification

  • The pinacol esterification is straightforward but requires high purity of starting boronic acid to avoid side reactions.
  • Pd-catalyzed borylation demands careful control of reaction atmosphere and temperature to prevent catalyst deactivation.
  • Both methods benefit from inert atmosphere techniques to minimize oxidation of boron intermediates.
  • Purification typically involves removal of solvent under vacuum followed by chromatography or recrystallization.
  • Characterization by ^1H NMR, ^13C NMR, and sometimes ^19F NMR is essential to confirm structure and purity.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:
The compound is typically synthesized via boronylation of a bromo-difluorophenyl precursor. A common approach involves reacting 4-bromo-2,6-difluorophenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (argon/nitrogen). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) to isolate the boronic ester. Reaction progress can be monitored using 19F^{19}\text{F} NMR to track fluorine substituents and 11B^{11}\text{B} NMR to confirm boron incorporation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy :
    • 1H^1\text{H} NMR to confirm aromatic protons and methyl groups (δ 1.0–1.3 ppm for tetramethyl groups).
    • 19F^{19}\text{F} NMR for fluorine environments (δ -110 to -120 ppm for aryl-F).
    • 11B^{11}\text{B} NMR to verify boronate formation (δ 28–32 ppm).
  • Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C12_{12}H14_{14}BBrF2_2O2_2, expected [M+H]+^+: 347.02).
  • HPLC : For purity assessment (>95% by area normalization) .

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Methodological Answer:
Optimization parameters include:

  • Catalyst Selection : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 for electron-deficient aryl bromides.
  • Solvent System : Toluene/ethanol/water (4:1:1) at 80–100°C for 12–24 hours.
  • Base : K2_2CO3_3 or Cs2_2CO3_3 to deprotonate the boronate intermediate.
  • Molar Ratios : 1.2:1 (boronate:aryl halide) to compensate for steric hindrance from the bromo and difluoro substituents.
    Monitor reaction progress via 19F^{19}\text{F} NMR to track aryl-F signal disappearance .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Substrate Steric Effects : The 2,6-difluoro and 4-bromo groups hinder coupling partners. Use bulky ligands (e.g., SPhos) to mitigate.
  • Solvent Polarity : Polar aprotic solvents (DMF) may improve solubility but increase side reactions. Test solvent mixtures systematically.
  • Base Strength : Weak bases (NaHCO3_3) underperform; switch to stronger bases (Cs2_2CO3_3) and validate via control experiments.
    Cross-reference studies using kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .

Advanced: What are the challenges in synthesizing derivatives for electronic materials applications?

Methodological Answer:
Challenges include:

  • Electron-Withdrawing Effects : The bromo and difluoro groups reduce electron density, complicating electrophilic substitution. Use directing groups (e.g., boronate esters) to guide functionalization.
  • Stability Under Harsh Conditions : The dioxaborolane ring may degrade at high temperatures. Optimize reactions below 120°C and use microwave-assisted synthesis for shorter reaction times.
  • Characterization of Electronic Properties : Use cyclic voltammetry to measure HOMO/LUMO levels and UV-Vis spectroscopy to assess π\pi-π\pi^* transitions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of boron-containing vapors.
  • Storage : Under inert gas (argon) at -20°C to prevent hydrolysis of the boronate ester.
  • Spill Management : Neutralize with damp sand and dispose as hazardous waste (EPA Category D) .

Advanced: How does the bromo substituent influence regioselectivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:
The 4-bromo group acts as a directing group in SNAr:

  • Meta-Directing Effects : The electron-withdrawing bromo and fluorine substituents activate the ring for attack at the meta position relative to bromine.
  • Competing Pathways : Competing Suzuki coupling may occur if palladium catalysts are present. Use protecting groups (e.g., TMS) for the boronate moiety during SNAr.
    Validate regioselectivity via 1H^1\text{H} NMR coupling constants and X-ray crystallography .

Advanced: What computational methods predict reactivity trends for this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki coupling (e.g., B3LYP/6-31G* basis set).
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack.
  • Solvent Effects : Apply PCM models to simulate toluene/water interfaces.
    Compare computational results with experimental kinetic data to refine models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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